1-tert-Butylcycloocta-1,3,5,7-tetraene
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Overview
Description
1-tert-Butylcycloocta-1,3,5,7-tetraene is an organic compound that belongs to the class of cyclooctatetraenes It is characterized by a cyclooctane ring with alternating double bonds and a tert-butyl group attached to one of the carbon atoms
Preparation Methods
The synthesis of 1-tert-Butylcycloocta-1,3,5,7-tetraene can be achieved through several methods:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired tetraene.
Hofmann Elimination: This method is particularly convenient for the synthesis of octa-1,3,5,7-tetraenes. It involves the elimination of a quaternary ammonium hydroxide to form the tetraene.
DBU-Induced Dehydrobromination: This method uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce the elimination of hydrogen bromide from a bromoalkene, resulting in the formation of the tetraene.
Chemical Reactions Analysis
1-tert-Butylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Scientific Research Applications
1-tert-Butylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Comparison with Similar Compounds
1-tert-Butylcycloocta-1,3,5,7-tetraene can be compared with other similar compounds, such as:
Cyclooctatetraene: Unlike this compound, cyclooctatetraene lacks the tert-butyl group and exhibits different chemical reactivity and stability.
Cyclooctane: This compound is a saturated derivative of cyclooctatetraene and does not contain double bonds, resulting in different chemical properties
Properties
CAS No. |
61593-18-8 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
tert-butylcyclooctatetraene |
InChI |
InChI=1S/C12H16/c1-12(2,3)11-9-7-5-4-6-8-10-11/h4-10H,1-3H3 |
InChI Key |
UUAAHZSUWLORRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=CC=C1 |
Origin of Product |
United States |
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